N-[3-(acetylamino)phenyl]furan-2-carboxamide
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Overview
Description
N-[3-(acetylamino)phenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N-[3-(acetylamino)phenyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 3-(acetylamino)aniline in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at room temperature, resulting in the formation of the desired product with high yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
N-[3-(acetylamino)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA), leading to the formation of furan epoxides.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding dihydrofuran derivatives.
Scientific Research Applications
N-[3-(acetylamino)phenyl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in bacterial cell wall synthesis, leading to its antibacterial effects . Additionally, it may interact with cellular pathways involved in inflammation and cancer progression, contributing to its therapeutic potential .
Comparison with Similar Compounds
N-[3-(acetylamino)phenyl]furan-2-carboxamide can be compared with other furan derivatives such as:
Furanylfentanyl: A furan derivative with potent analgesic properties but also associated with significant risks of abuse and overdose.
Nitrofurantoin: An antibacterial agent used to treat urinary tract infections, known for its broad-spectrum activity against gram-positive and gram-negative bacteria.
Furan-2-carboxamide derivatives: These compounds exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
This compound stands out due to its unique combination of antibacterial, antifungal, and potential therapeutic properties, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(3-acetamidophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9(16)14-10-4-2-5-11(8-10)15-13(17)12-6-3-7-18-12/h2-8H,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFKXLRJUUVFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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